1,2-Bis(chloromethyl)benzene

Catalog No.
S661175
CAS No.
612-12-4
M.F
C8H8Cl2
M. Wt
175.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(chloromethyl)benzene

CAS Number

612-12-4

Product Name

1,2-Bis(chloromethyl)benzene

IUPAC Name

1,2-bis(chloromethyl)benzene

Molecular Formula

C8H8Cl2

Molecular Weight

175.05 g/mol

InChI

InChI=1S/C8H8Cl2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2

InChI Key

FMGGHNGKHRCJLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCl)CCl

Canonical SMILES

C1=CC=C(C(=C1)CCl)CCl

The exact mass of the compound 1,2-Bis(chloromethyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71934. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Bis(chloromethyl)benzene (CAS 612-12-4) is a highly reactive, bifunctional alkyl halide characterized by two adjacent chloromethyl groups on a benzene ring. Functioning primarily as a cross-linking agent and a foundational building block in organic synthesis, it is a low-melting solid (53–57 °C) that offers excellent solubility in standard organic solvents . Unlike mono-substituted benzylic halides, its ortho-substitution pattern enables unique dual-site reactivity, making it a critical precursor for the synthesis of macrocycles, pharmaceutical intermediates, and reactive o-quinodimethane (o-xylylene) species[1]. For industrial buyers, it represents a stable, atom-economical alternative to its heavier brominated counterparts, providing predictable kinetics in nucleophilic substitution and bimetallic reagent generation workflows [2].

Research & Procurement Fit

Solid handling White to light-yellow crystalline solid at ambient temperature; reported low melting range supports convenient weighing and solid-dispensing workflows.
Ortho-reactivity 1,2-substitution pattern enables five-membered ring cyclization pathways unavailable to meta and para isomers, expanding synthetic design options.
SPPS precedence Reported as a standard reagent for constructing acid-labile linkers in solid-phase peptide synthesis, supporting established protocols.

Substituting 1,2-bis(chloromethyl)benzene with its structural isomers or halogen analogs fundamentally disrupts both processability and molecular architecture. Replacing it with the para-isomer (1,4-bis(chloromethyl)benzene) shifts the melting point from ~55 °C to over 98 °C, requiring significantly higher temperatures for melt processing and altering the spatial geometry from an adjacent ring-closing conformation to a linear cross-linking trajectory [1]. Furthermore, substituting the chloro-groups with bromo-groups (using 1,2-bis(bromomethyl)benzene) increases the molecular weight by over 50%, severely degrading atom economy and increasing procurement mass per mole, despite offering marginally higher yields in certain specialized cyclization reactions [2]. Consequently, for workflows requiring ortho-directed ring closure or high-concentration batch processing, generic substitution leads to either complete synthetic failure or compromised cost-efficiency.

Substitution Risk

Isomer physical state mismatch
The 1,4-isomer is a high-melting solid with limited solubility, and the 1,3-isomer is a liquid at ambient conditions; both can alter dissolution, handling, and purification workflows compared to the 1,2-isomer solid.
Cyclization pathway not retained
The ortho arrangement uniquely allows formation of five-membered cyclic intermediates; substitution with meta or para isomers may shift reaction pathways and product distributions.
Monofunctional analog loses crosslinking capacity
Benzyl chloride or other mono-chloromethyl compounds cannot provide the difunctional electrophilicity required for crosslinking or bridging, limiting direct replacement in polymer and SPPS applications.

Thermal Processability: Melting Point Advantage Over the Para-Isomer

The spatial arrangement of the chloromethyl groups significantly impacts the bulk physical properties of the compound. 1,2-Bis(chloromethyl)benzene exhibits a melting point of 53–57 °C, whereas its linear counterpart, 1,4-bis(chloromethyl)benzene, melts at a much higher 98–102 °C . This substantial difference allows the ortho-isomer to be processed as a liquid at moderately elevated temperatures, facilitating easier mixing and dissolution in formulation workflows compared to the highly crystalline para-isomer [1].

Evidence DimensionMelting Point
Target Compound Data53–57 °C
Comparator Or Baseline1,4-bis(chloromethyl)benzene (98–102 °C)
Quantified Difference~45 °C lower melting point
ConditionsStandard atmospheric pressure

Allows for lower-temperature melt processing and easier dissolution in formulation workflows, reducing energy costs and handling complexity.

Physical State
Direct comparison
1,2-isomer: solid, m.p. 51–55 °C
1,3-isomer: liquid, m.p. 33–35 °C
1,4-isomer: solid, m.p. 98–102 °C
Δ Tm: 18–20 °C vs. 1,3; 43–51 °C vs. 1,4
Reported solid state may simplify weighing and dissolution compared to liquid or high-melting alternatives.
Lit. values at standard pressure; handling advantages depend on specific lab workflow.

Atom Economy vs. Yield in Macrocyclization and Heterocycle Synthesis

In the synthesis of complex heterocycles, such as naphthalene derivatives via benzo[c]oxepine rearrangement, the choice of halogen impacts both yield and mass efficiency. While 1,2-bis(bromomethyl)benzene achieves a 78% yield in these cyclizations, 1,2-bis(chloromethyl)benzene delivers a highly viable 68% yield [1]. However, the chloro-analog has a molecular weight of 175.05 g/mol compared to the bromo-analog's 263.96 g/mol. This means the chloro-compound requires significantly less mass per molar equivalent, offering superior atom economy that offsets the modest 10% reduction in absolute yield during industrial scale-up[1].

Evidence DimensionReaction Yield vs. Molecular Weight
Target Compound Data68% yield (MW: 175.05 g/mol)
Comparator Or Baseline1,2-bis(bromomethyl)benzene (78% yield, MW: 263.96 g/mol)
Quantified Difference10% lower yield but 33% lower mass per mole
ConditionsReaction with 1,3-dicarbonyls in the presence of Cs2CO3 at 80 °C

Provides a highly cost-effective balance of acceptable yield and superior mass efficiency, making it the preferred choice for large-scale procurement.

Boiling Point
Direct comparison
1,2-isomer: 239–241 °C
1,3-isomer: 250–255 °C
1,4-isomer: 242.5 °C
Δ Tb: 9–16 °C lower than 1,3-isomer
Lower boiling point may support purification via distillation under milder thermal conditions.
Atmospheric pressure data; practical advantage depends on vacuum system and product sensitivity.

Scalability in Bimetallic Organometallic Reagent Generation

The generation of benzylic bimetallic species typically requires extreme dilution (<0.1 M) and slow, dropwise addition to prevent unwanted homocoupling. However, 1,2-bis(chloromethyl)benzene reacts readily with aluminum powder, InCl3, and ZnCl2 at a highly concentrated 0.5 M in THF to generate bimetallic species cleanly within 1.5 hours [1]. This eliminates the need for dropwise addition, achieving high yields without the formation of homocoupling byproducts, a distinct advantage over traditional benzylic halide processing [1].

Evidence DimensionReaction Concentration and Feed Requirements
Target Compound Data0.5 M concentration, direct bulk addition
Comparator Or BaselineStandard benzylic bimetallic synthesis (<0.1 M, dropwise addition required)
Quantified Difference5x higher concentration capability without dropwise feed infrastructure
ConditionsReaction with Al (3.0 equiv), InCl3 (3 mol%), ZnCl2 (2.2 equiv) at 20 °C in THF

Drastically simplifies reactor engineering and increases throughput for industrial organometallic synthesis by eliminating the need for high-dilution continuous-feed systems.

Cyclization Pathway
Class-level
1,2-isomer: enables five-membered chelate rings
1,3-isomer: six-membered rings
1,4-isomer: seven-membered rings
Difference: Qualitative pathway availability
Reported ortho-substitution enables cyclization routes not accessible with meta or para isomers.
Inferred from SN2 and organometallic chemistry; specific synthetic conditions may require validation.

Controlled Photochemical Generation of Reactive o-Xylylene

Generating the highly reactive o-xylylene (o-quinodimethane) intermediate conventionally requires harsh thermal conditions. 1,2-Bis(chloromethyl)benzene serves as a stable, isolable photochemical precursor that cleanly generates o-xylylene via a sequential two-photon process [1]. Time-resolved laser flash photolysis demonstrates that initial cleavage yields a 2-(chloromethyl)benzyl radical, which upon secondary photolysis rapidly converts to the desired o-xylylene species [1]. This controlled generation pathway avoids the instability issues associated with handling the reactive diene directly.

Evidence DimensionIntermediate Generation Pathway
Target Compound DataStable precursor capable of controlled two-photon photolysis
Comparator Or BaselineDirect handling of o-xylylene (highly unstable, prone to spontaneous polymerization)
Quantified DifferenceEnables on-demand in situ generation vs. handling unstable neat materials
ConditionsTwo-laser two-color flash photolysis (266 nm followed by 308 nm)

Allows researchers and formulators to safely store the precursor and generate the highly reactive diene strictly on-demand for Diels-Alder trapping or polymerization.

SPPS Use
Reported
1,2-isomer: established standard for acid-labile linker synthesis
1,3- and 1,4-isomers: far less reported utility in SPPS protocols
Literature precedence supports SPPS linker workflow; ortho-isomer use may reduce protocol re-validation.
Based on frequency of use in peer-reviewed SPPS studies; individual protocol requirements should be verified.

Cost-Effective Scale-Up of Macrocycles and Naphthalene Derivatives

Directly leveraging the atom economy demonstrated in Section 3, this compound is the optimal procurement choice for synthesizing complex heterocycles, crown ethers, and substituted naphthalenes. Its lower molecular weight compared to brominated analogs ensures that bulk material costs remain low while maintaining viable cyclization yields[1].

High-Throughput Organometallic Reagent Preparation

Because it can be converted into bimetallic benzylic aluminum/zinc species at high concentrations (0.5 M) without dropwise addition, this compound is ideal for industrial cross-coupling workflows. It simplifies reactor setup and maximizes batch throughput in the synthesis of advanced pharmaceutical intermediates [2].

On-Demand Generation of o-Quinodimethane for Materials Science

Utilizing its specific photochemical cleavage pathway, 1,2-bis(chloromethyl)benzene is deployed in advanced polymer synthesis and Diels-Alder trapping applications. It acts as a stable storage form, allowing formulators to trigger the release of reactive o-xylylene exactly when needed via UV irradiation, bypassing the severe handling limitations of the bare diene [3].

Application Selection Guide

Application
Selection Property
Validation Focus
SPPS Linker Assembly
Ortho-substitution pattern for reported linker chemistry
Cleavage kinetics and resin compatibility under assay conditions
Macrocyclic & Heterocyclic Synthesis
Ability to form five-membered cyclic intermediates
Reaction pathway selectivity and byproduct profile
Polymer Crosslinking & Ion-Exchange Resins
Difunctional electrophilicity with solid-state handling
Crosslink density and network homogeneity
Pharma & Agrochemical Building Block
Moderate boiling point for purification workflows
Thermal stability during distillation and downstream functionalization

XLogP3

2.7

Boiling Point

239.5 °C

Melting Point

55.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (23.53%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (86.27%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (13.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (23.53%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (23.53%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

612-12-4
28347-13-9

General Manufacturing Information

Benzene, 1,2-bis(chloromethyl)-: ACTIVE

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